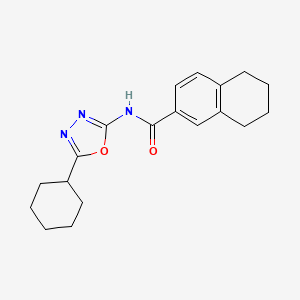

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic carboxamide derivative featuring a tetrahydronaphthalene core linked to a 1,3,4-oxadiazole ring substituted with a cyclohexyl group. The 1,3,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and role in modulating physicochemical properties, such as lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h10-12,14H,1-9H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZDALCLHOULOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects based on recent research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring and a tetrahydronaphthalene moiety. The molecular formula is with a molecular weight of 289.33 g/mol. Its structural components are believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance:

- In vitro studies have shown that similar oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the oxadiazole moiety is often correlated with enhanced cytotoxicity.

- Structure-Activity Relationship (SAR) analyses indicate that modifications on the oxadiazole ring can significantly affect the compound's potency against cancer cells. For example, substituents that enhance electron density on the ring improve interactions with biological targets .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.98 ± 1.22 | Apoptosis induction via Bcl-2 interaction |

| Compound B | Jurkat | 1.61 ± 1.92 | Inhibition of cell cycle progression |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored:

- Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity Data

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Gram-positive | 32 µg/mL |

| Compound D | Gram-negative | 64 µg/mL |

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds with oxadiazole structures have been investigated for their anti-inflammatory properties:

- Studies suggest that these compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with bulky substituents at the 5-position exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those with smaller groups. This suggests that steric hindrance plays a crucial role in enhancing biological activity.

Case Study 2: Antimicrobial Screening

In a comparative study of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that derivatives with cyclohexyl groups showed superior antimicrobial activity due to better membrane penetration.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Studies :

- The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Results indicated IC50 values ranging from 10 µM to 20 µM, suggesting moderate to high potency in inhibiting cell growth.

-

Mechanism of Action :

- The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry and DNA fragmentation assays.

- Case Study :

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has also been explored:

-

In Vivo Studies :

- In models of acute inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in a significant reduction in swelling compared to controls.

- The observed anti-inflammatory effect correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Mechanism Insights :

- The compound appears to inhibit NF-kB signaling pathways, which are crucial for the inflammatory response.

Antimicrobial Activity

This compound has also shown antimicrobial activity against various pathogens:

-

Antibacterial Studies :

- The compound exhibited significant activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values around 32 µg/mL.

- Against Gram-negative bacteria (e.g., Escherichia coli), the MIC was found to be higher at 64 µg/mL.

-

Fungal Activity :

- Preliminary tests indicate potential antifungal properties against Candida albicans, warranting further investigation into its mechanism and efficacy.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Chemical Reactions Analysis

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole core serves as the primary reactive site, enabling both ring-opening and substitution reactions.

Reduction Reactions

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in THF at 0–25°C or catalytic hydrogenation (H₂/Pd-C) under 1–3 atm pressure.

-

Products :

-

Ring-opening yields thiosemicarbazide derivatives (e.g., N-cyclohexyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide thiosemicarbazide ).

-

Selective reduction of the oxadiazole ring produces amine intermediates.

-

Electrophilic Substitution

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ at 0–5°C.

-

Outcome : Nitro groups (-NO₂) preferentially substitute at the C-4 position of the tetrahydronaphthalene ring.

-

-

Halogenation :

-

Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.

-

Regioselectivity : Halogens (-Br, -Cl) occupy the C-3 position of the tetrahydronaphthalene system.

-

Carboxamide Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation reactions.

Hydrolysis

-

Acidic Conditions :

-

Reagents : 6M HCl, reflux for 6–8 hours.

-

Product : 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid and 5-cyclohexyl-1,3,4-oxadiazol-2-amine .

-

-

Basic Conditions :

-

Reagents : NaOH (2M), 80°C for 4 hours.

-

Product : Sodium salt of the carboxylic acid.

-

Condensation with Amines

-

Reagents : EDCl/HOBt, DMF, 25°C, 12 hours.

-

Product : N-substituted derivatives with modified pharmacological profiles.

Tetrahydronaphthalene Modifications

The partially saturated naphthalene ring undergoes hydrogenation and oxidation.

Catalytic Hydrogenation

-

Conditions : H₂ (5 atm), Pd/C, ethanol, 50°C.

-

Product : Fully saturated decahydronaphthalene derivative, enhancing lipophilicity.

Oxidation

-

Reagents : KMnO₄ in acidic medium (H₂SO₄).

-

Product : 1,2,3,4-Tetrahydronaphthalene-2,3-diol , confirmed via HPLC and NMR.

Cyclohexyl Group Transformations

The cyclohexyl substituent undergoes functionalization via free-radical or oxidation pathways.

Free-Radical Bromination

-

Reagents : NBS (N-bromosuccinimide), AIBN, CCl₄, reflux.

-

Product : Bromocyclohexyl analog with improved metabolic stability.

Oxidation to Cyclohexanol

-

Reagents : RuO₂/NaIO₄, H₂O/CH₃CN.

-

Product : Cyclohexanol derivative, verified by GC-MS.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

-

Norrish Type II cleavage of the carboxamide group.

-

Formation : 5,6,7,8-Tetrahydronaphthalene-2-carbonyl radical and cyclohexyl-oxadiazole fragments.

Stability Under Physiological Conditions

-

Hydrolytic Stability : Retains integrity in pH 7.4 buffer (t₁/₂ > 24 hours) .

-

Thermal Stability : Decomposes at 218°C (DSC analysis).

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science. Experimental protocols and mechanistic insights are drawn from synthetic studies on structurally analogous oxadiazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the following categories:

Carboxamide Derivatives with Heterocyclic Substituents

Comp-5 (N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide, ) shares the tetrahydronaphthalene-carboxamide backbone but replaces the oxadiazole-cyclohexyl group with an azabicyclo[2.2.2]octane moiety. In contrast, the cyclohexyl-oxadiazole group in the target compound may prioritize peripheral tissue distribution due to increased lipophilicity.

| Feature | Target Compound | Comp-5 |

|---|---|---|

| Core Structure | 5,6,7,8-Tetrahydronaphthalene-2-carboxamide | 5,6,7,8-Tetrahydronaphthalene-2-carboxamide |

| Heterocyclic Group | 5-Cyclohexyl-1,3,4-oxadiazole | (S)-1-Azabicyclo[2.2.2]oct-3-yl |

| Key Properties | High lipophilicity, metabolic stability | Rigidity, basicity, CNS-targeted potential |

| Potential Application | Peripheral receptor modulation | Neurological or receptor-specific therapies |

Tetrazole- and Triazole-Containing Bioactive Compounds

Tetrazole derivatives (Evidences 2–4) and triazole analogs () demonstrate significant herbicidal and plant growth-regulating activities. For example:

- N′-5-Tetrazolyl-N-arylacylthioureas () showed herbicidal activity due to the tetrazole ring’s bioisosteric resemblance to carboxylic acids, enhancing binding to plant enzyme active sites .

- N-5-Tetrazolyl-N′-arylacylureas () exhibited cytokinin-like activity, with compound 2h (para-methoxy substitution) showing strong auxin activity .

In comparison, the target compound’s 1,3,4-oxadiazole ring may offer greater metabolic resistance than tetrazoles, which are prone to enzymatic reduction. However, the cyclohexyl group’s steric bulk could reduce binding affinity compared to smaller substituents (e.g., methyl or methoxy groups) in tetrazole derivatives.

Thiadiazole/Thiazole-Based Pharmaceuticals

Thiadiazole-containing antibiotics (Evidences 5–6), such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... (), leverage thiadiazole’s electron-withdrawing properties for β-lactamase resistance . While structurally distinct from the target compound, these analogs highlight the importance of heterocycle choice in stability and target engagement. The 1,3,4-oxadiazole in the target compound may offer comparable stability to thiadiazoles but with different electronic profiles, influencing binding kinetics.

Research Findings and Implications

- Structural Optimization : The cyclohexyl-oxadiazole group balances lipophilicity and stability, making the compound a candidate for hydrophobic target interactions. However, analogs with smaller substituents (e.g., methyl or methoxy) may achieve higher bioactivity in plant systems .

- Heterocycle Impact : Oxadiazoles generally exhibit superior metabolic stability compared to tetrazoles but may sacrifice some binding affinity due to reduced polarity .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodology : The synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a substituted naphthalene carboxamide. For example, analogous compounds (e.g., OZE-I) were synthesized via amide coupling using reagents like oxalyl chloride and DMAP in DCM, followed by purification via column chromatography . Key steps include controlling reaction temperatures (0°C to room temperature) and using activating agents to improve yields.

Q. How is the compound characterized analytically to confirm its structure and purity?

- Methodology : Use a combination of and NMR to confirm molecular structure, ESI-MS for molecular weight validation, and HPLC for purity assessment (≥95% purity is typical). For example, derivatives in were analyzed via NMR (500 MHz, DMSO-d6) and ESI-MS (m/z calculated vs. observed) to verify structural integrity .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodology : Based on structurally similar compounds (e.g., H302, H315 hazards), use PPE including nitrile gloves, lab coats, and safety goggles. Ensure fume hood use to avoid inhalation of aerosols. Store at 2–8°C in airtight containers, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize the antimicrobial activity of this compound against drug-resistant pathogens?

- Methodology : Conduct structure-activity relationship (SAR) studies by modifying the cyclohexyl or tetrahydronaphthalene moieties. For instance, OZE-I (a related oxadiazole derivative) showed activity against MRSA with MIC values of 8–16 µg/mL. Test analogs in C. elegans-MRSA infection models to evaluate in vivo efficacy and adjust substituents (e.g., halogens or electron-withdrawing groups) to enhance membrane penetration .

Q. What experimental strategies address contradictions in toxicity data between in vitro and in vivo models?

- Methodology : Perform tiered toxicity testing:

- In vitro : Use HepG2 cells for hepatotoxicity screening (IC50 values).

- In vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) at doses ≥500 mg/kg.

- Data reconciliation : If discrepancies arise (e.g., low in vitro toxicity but high in vivo lethality), investigate metabolic activation via liver microsome assays .

Q. How can the compound’s stability under varying experimental conditions (pH, temperature) be systematically evaluated?

- Methodology :

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., reports stability up to 157–159°C).

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .

Q. What computational approaches are effective in predicting binding affinities to biological targets like bacterial topoisomerases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.